Cas no 845827-14-7 (2-Bromo-5-(difluoromethoxy)pyridine)

2-Bromo-5-(difluoromethoxy)pyridine structure
845827-14-7 structure
Product Name:2-Bromo-5-(difluoromethoxy)pyridine
CAS-nummer:845827-14-7
MF:C6H4BrF2NO
MW:224.002867698669
MDL:MFCD13185842
CID:1091650
PubChem ID:23120579
Update Time:2025-06-11

2-Bromo-5-(difluoromethoxy)pyridine Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Bromo-5-(difluoromethoxy)pyridine
    • 2-Bromo-5-difluoromethoxy-pyridine
    • Pyridine, 2-bromo-5-(difluoromethoxy)-
    • 2-Bromo-5-(difluoromethoxy)pyridine (ACI)
    • 2-bromo-5-difluoromethoxypyridine
    • DTXCID60581562
    • DS-8300
    • EN300-128743
    • SCHEMBL2895317
    • AKOS022186311
    • DTXSID90630810
    • 2-bromo-5-[(difluoromethyl)oxy]pyridine
    • 845827-14-7
    • MFCD13185842
    • CS-D0409
    • SY028174
    • MDL: MFCD13185842
    • Inchi: 1S/C6H4BrF2NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H
    • InChI-sleutel: PYKSHJJKXWPSHM-UHFFFAOYSA-N
    • LACHT: FC(OC1C=CC(Br)=NC=1)F

Berekende eigenschappen

  • Exacte massa: 222.94443g/mol
  • Monoisotopische massa: 222.94443g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 2
  • Complexiteit: 125
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.8
  • Topologisch pooloppervlak: 22.1Ų

2-Bromo-5-(difluoromethoxy)pyridine Prijsmeer >>

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2-Bromo-5-(difluoromethoxy)pyridine Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide ,  Cuprous chloride Solvents: Tetrahydrofuran ;  80 min, rt
1.2 Solvents: Tetrahydrofuran ;  5 min, rt
1.3 Solvents: Tetrahydrofuran ;  rt; 10 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  4 h, 75 °C
Referentie
Decarboxylative Trifluoromethylating Reagent [Cu(O2CCF3)(phen)] and Difluorocarbene Precursor [Cu(phen)2][O2CCF2Cl]
Lin, Xiaoxi; et al, Chemistry - A European Journal, 2016, 22(6), 2075-2084

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ;  12 h, 25 °C
Referentie
Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid
Yang, Jinyan; et al, Organic Letters, 2017, 19(10), 2758-2761

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, 80 °C
Referentie
Synthesis and structure-activity relationships of aza- and diazabiphenyl analogues of the antitubercular drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824)
Kmentova, Iveta; et al, Journal of Medicinal Chemistry, 2010, 53(23), 8421-8439

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  4 h, 75 °C
Referentie
Decarboxylative Trifluoromethylating Reagent [Cu(O2CCF3)(phen)] and Difluorocarbene Precursor [Cu(phen)2][O2CCF2Cl]
Lin, Xiaoxi; et al, Chemistry - A European Journal, 2016, 22(6), 2075-2084

2-Bromo-5-(difluoromethoxy)pyridine Raw materials

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